(R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride
CAS No.:
Cat. No.: VC15869410
Molecular Formula: C5H13ClFNO
Molecular Weight: 157.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H13ClFNO |
|---|---|
| Molecular Weight | 157.61 g/mol |
| IUPAC Name | (3R)-4-amino-3-fluoro-2-methylbutan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C5H12FNO.ClH/c1-5(2,8)4(6)3-7;/h4,8H,3,7H2,1-2H3;1H/t4-;/m1./s1 |
| Standard InChI Key | JUPPCXIRHYEIQN-PGMHMLKASA-N |
| Isomeric SMILES | CC(C)([C@@H](CN)F)O.Cl |
| Canonical SMILES | CC(C)(C(CN)F)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physical Properties
(R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride has the molecular formula C₆H₁₄ClFNO, with a molecular weight of 157.62 g/mol . The compound exists as a white to off-white crystalline solid, typical of hydrochloride salts, and is soluble in polar solvents such as water and ethanol. Its structural uniqueness lies in the presence of a fluorine atom at the third carbon and a tertiary alcohol group at the second carbon, both of which influence its reactivity and interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS RN | 2242580-13-6 | |
| Molecular Formula | C₆H₁₄ClFNO | |
| Molecular Weight | 157.62 g/mol | |
| Appearance | White to off-white crystalline | |
| Solubility | Water, ethanol |
Stereochemical Configuration
The (R) configuration at the amino-bearing carbon defines the compound’s chirality. This stereocenter is critical for its potential biological activity, as enantiopure molecules often exhibit superior binding affinities compared to racemic mixtures . The fluorine atom at position 3 introduces electronegativity and steric effects, which may enhance metabolic stability and modulate lipophilicity .
Synthesis and Manufacturing
Asymmetric Synthesis Strategies
While detailed synthetic routes are proprietary, available data indicate that (R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride is synthesized via stereoselective methods, likely involving chiral catalysts or resolving agents to achieve high enantiomeric excess (ee > 98%) . A plausible pathway involves:
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Fluorination: Introduction of fluorine at the β-position of a ketone precursor.
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Amination: Stereocontrolled addition of an amino group to the tertiary alcohol.
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Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt .
Custom synthesis services, such as those offered by MT Chemtech, emphasize scalability and purity, catering to pharmaceutical R&D requirements .
Purification and Quality Control
Chromatographic techniques, including preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are employed to isolate the enantiopure product . Chiral HPLC analysis confirms the enantiomeric ratio, ensuring compliance with regulatory standards for drug candidates .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interactions with biological targets using X-ray crystallography or NMR spectroscopy.
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Pharmacokinetic Profiling: Assess bioavailability, half-life, and metabolic pathways in animal models.
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Therapeutic Expansion: Explore applications in oncology (e.g., kinase inhibition) or infectious diseases (e.g., antiviral activity).
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